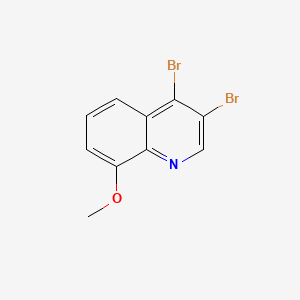

3,4-Dibromo-8-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1211211-86-7 |

|---|---|

Molecular Formula |

C10H7Br2NO |

Molecular Weight |

316.98 |

IUPAC Name |

3,4-dibromo-8-methoxyquinoline |

InChI |

InChI=1S/C10H7Br2NO/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3 |

InChI Key |

ASFKKENEGYNZCG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C(C(=CN=C21)Br)Br |

Synonyms |

3,4-Dibromo-8-methoxyquinoline |

Origin of Product |

United States |

Mechanistic Insights and Reactivity Profiling of 3,4 Dibromo 8 Methoxyquinoline

Elucidation of Reaction Mechanisms in Bromination and Substitution Reactions

The synthesis of substituted quinolines is a critical area of study, and the mechanisms governing their formation dictate the feasibility and regioselectivity of these reactions.

Bromination Mechanisms: The formation of 3,4-Dibromo-8-methoxyquinoline via direct electrophilic bromination of 8-methoxyquinoline (B1362559) is not straightforward. The 8-methoxy group is a powerful activating, ortho-para directing group, which electronically favors substitution at the C5 and C7 positions of the benzene (B151609) ring. vulcanchem.comwuxiapptec.comacgpubs.org The general mechanism for electrophilic aromatic substitution on the quinoline (B57606) ring proceeds through the formation of a positively charged Wheland intermediate. wuxiapptec.com For 8-methoxyquinoline, electrophilic attack at C5 or C7 is stabilized by resonance involving the electron-donating methoxy (B1213986) group. Conversely, the pyridine (B92270) ring of quinoline is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.comorientjchem.org Therefore, achieving substitution at the C3 and C4 positions requires alternative synthetic strategies, potentially involving a multi-step process or the use of a quinoline precursor with directing groups that favor bromination in the pyridine ring.

Substitution Reactions: The bromine atoms on the 3,4-Dibromo-8-methoxyquinoline scaffold are susceptible to nucleophilic aromatic substitution (SNAr), although such reactions typically require harsh conditions or further activation of the ring. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the two bromine atoms, makes the C-Br bonds potential sites for nucleophilic attack. Activation of the bromine group can be enhanced by the presence of a strong electron-withdrawing group, such as a nitro group, adjacent to the halogen. scholaris.ca

Reactivity of C-Br Bonds towards Further Chemical Transformations

The carbon-bromine bonds at the C3 and C4 positions are key functional handles for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Studies on the closely related 3,4-dibromoquinoline (B189540) have demonstrated useful levels of regioselectivity in Suzuki cross-coupling reactions. researchgate.netresearchgate.netnih.gov The C4 position is generally more reactive towards coupling than the C3 position. nih.govvulcanchem.com This preferential reactivity allows for sequential or one-pot double couplings to synthesize asymmetrically substituted quinolines. researchgate.netnih.gov While the 8-methoxy group will electronically influence the quinoline core, the intrinsic reactivity difference between the C4-Br and C3-Br bonds is expected to be maintained.

The regioselectivity can be attributed to several factors, including the bond dissociation energy and the electronic environment of the carbon atoms. vulcanchem.com For 3,4-dibromoquinoline, the lower bond dissociation energy of the C4-Br bond compared to the C3-Br bond contributes to its higher reactivity. vulcanchem.com However, achieving selective mono-coupling can be challenging, as forcing the reaction to completion often leads to the formation of di-coupled products. researchgate.netvulcanchem.com

| Entry | Equivalents of Boronic Acid | Product Ratio (Starting Material / Mono-coupled / Di-coupled) |

|---|---|---|

| 1 | 1.2 | 35 : 52 : 3 |

| 2 | 1.4 | 17 : 63 : 20 |

This table illustrates how the stoichiometry of the boronic acid affects the product distribution in the Suzuki coupling of 3,4-dibromoquinoline, highlighting the challenge in obtaining pure mono-coupled product.

Other cross-coupling reactions, such as Stille and Heck couplings, also show regioselectivity on dihaloquinolines, which is often dictated by the intrinsic electronic properties of the positions and the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). nih.govnih.govresearchgate.net For instance, in 2,4-dihaloquinolines, coupling typically occurs preferentially at the C2 position. nih.govresearchgate.net

Photochemical Reactivity and Photophysical Behavior of Methoxyquinoline Derivatives

The introduction of heavy atoms like bromine into a chromophore significantly alters its photophysical properties.

Heavy-Atom Effect: The presence of two bromine atoms in the 3,4-Dibromo-8-methoxyquinoline molecule is expected to induce a strong "heavy-atom effect". acs.orgnih.govlibretexts.org This phenomenon enhances the rate of spin-forbidden processes, most notably intersystem crossing (ISC) from an excited singlet state (S1) to an excited triplet state (T1). iupac.org The spin-orbit coupling facilitated by the heavy bromine atoms provides a mechanism for this transition. acs.org Consequently, the fluorescence quantum yield of the molecule is expected to be significantly lower compared to non-halogenated methoxyquinolines, while the probability of phosphorescence is increased. libretexts.org This behavior has been observed in analogous compounds; for example, (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (B1210297) undergoes an ultrafast ISC into a triplet state on a picosecond timescale following photoexcitation. researchgate.net

Photochemical Reactions: Beyond altering excited-state dynamics, the C-Br bonds are potential sites for photochemical reactions. Bromoaromatic compounds can undergo photolytic C-Br bond cleavage upon UV irradiation, which may lead to the formation of radical species and subsequent degradation or further reaction.

| Property | Effect of Bromine Substitution | Underlying Mechanism |

|---|---|---|

| Fluorescence | Decreased quantum yield (quenching) | Heavy-atom effect enhances ISC, depopulating the S1 state non-radiatively. libretexts.org |

| Phosphorescence | Increased quantum yield | Efficient population of the T1 state via ISC. acs.org |

| Photostability | Potentially decreased | Susceptibility to photochemical C-Br bond cleavage. |

Influence of Bromine and Methoxy Substituents on the Electronic and Chemical Reactivity of the Quinoline Core

The chemical behavior of 3,4-Dibromo-8-methoxyquinoline is governed by the interplay of the electronic properties of the quinoline nucleus and its substituents.

Quinoline Core : The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density, particularly from the pyridine ring. numberanalytics.comorientjchem.org

8-Methoxy Group : The methoxy group at C8 acts as a strong electron-donating group via resonance (+M effect), increasing the electron density of the attached benzene ring. vulcanchem.comacs.org This effect activates the benzenoid part of the scaffold towards electrophilic attack.

3- and 4-Bromine Atoms : The bromine atoms are inductively electron-withdrawing (-I effect) but can donate electron density through resonance (+M effect). acs.orgdergipark.org.tr Their net effect is deactivating, making the pyridine ring even more electron-poor and thus more susceptible to nucleophilic attack or metal-catalyzed cross-coupling. nih.gov

The combination of a strong electron-donating group on the benzene ring and two electron-withdrawing halogens on the pyridine ring creates a molecule with significant electronic polarization. This "push-pull" character influences the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its reactivity and potential applications in materials science. cnr.itarabjchem.org Computational studies on similar substituted quinolines show that such substitutions significantly alter the reactive nature and electronic features of the quinoline moiety. dergipark.org.tr

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring Reactivity |

|---|---|---|---|---|

| -OCH₃ | 8 | Weakly deactivating | Strongly activating | Activates the benzene ring towards electrophiles. vulcanchem.com |

| -Br | 3 | Strongly deactivating | Weakly activating | Deactivates the pyridine ring; increases C3 electrophilicity. dergipark.org.tr |

| -Br | 4 | Strongly deactivating | Weakly activating | Deactivates the pyridine ring; increases C4 electrophilicity. dergipark.org.tr |

Thermal Stability and Chemical Decomposition Pathways under Controlled Conditions

The thermal decomposition of halogenated organic compounds often initiates with the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule. tandfonline.com For chlorinated aromatic compounds, studies have shown that decomposition can proceed via the unimolecular elimination of hydrogen chloride. royalsocietypublishing.org By analogy, a likely decomposition pathway for 3,4-Dibromo-8-methoxyquinoline would involve the elimination of hydrogen bromide (HBr) at high temperatures.

The presence of multiple halogen atoms on an aromatic ring can influence its thermal stability. royalsocietypublishing.org The thermal decomposition of highly halogenated materials can lead to the formation of a complex mixture of products, including other polyhalogenated aromatic compounds. scholaris.canih.gov The process is often studied under an inert atmosphere to prevent oxidation of the decomposition products. rwth-aachen.de

High Resolution Spectroscopic Characterization and Structural Analysis of 3,4 Dibromo 8 Methoxyquinoline

Computational and Theoretical Chemistry of 3,4 Dibromo 8 Methoxyquinoline

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure Calculations

Density Functional Theory (DFT) and other ab initio methods serve as the cornerstone for studying the electronic structure of complex molecules like 3,4-Dibromo-8-methoxyquinoline. researchgate.net These computational techniques solve the Schrödinger equation approximately, offering a balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT, and it is frequently used for calculations on quinoline (B57606) derivatives. researchgate.netacs.orgresearchgate.net Such calculations are instrumental in predicting molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding the molecule's chemical nature. grafiati.comresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acs.org For 3,4-Dibromo-8-methoxyquinoline, DFT calculations, often using a basis set like 6-311+G(d,p), can determine the equilibrium bond lengths, bond angles, and dihedral angles. acs.org The optimization process ensures that there are no imaginary frequencies in the vibrational analysis, confirming that the calculated structure is a true energy minimum. acs.org

The primary conformational flexibility in 3,4-Dibromo-8-methoxyquinoline arises from the rotation of the methoxy (B1213986) group (-OCH₃) relative to the quinoline ring. Computational analysis can map the potential energy surface as a function of this rotation to identify the most stable conformer, which is typically a planar or near-planar arrangement to maximize conjugation or minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for 3,4-Dibromo-8-methoxyquinoline (Illustrative Data) Note: These values are representative and derived from DFT calculations on analogous quinoline structures. Actual experimental values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C3-Br | 1.89 Å |

| C4-Br | 1.90 Å | |

| C8-O | 1.36 Å | |

| O-CH₃ | 1.43 Å | |

| C2=N1 | 1.31 Å | |

| Bond Angles | C2-C3-Br | 121° |

| C5-C4-Br | 120° | |

| C7-C8-O | 118° | |

| C8-O-CH₃ | 117° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. cellmolbiol.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. cellmolbiol.orgmdpi.com

A small energy gap suggests that the molecule is more reactive and can be easily excited, which is characteristic of conjugated systems. cellmolbiol.org For 3,4-Dibromo-8-methoxyquinoline, the HOMO is expected to be distributed primarily over the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be localized more on the electron-deficient, bromine-substituted pyridine (B92270) ring. This distribution facilitates intramolecular charge transfer (ICT). cellmolbiol.org

Table 2: Predicted Frontier Molecular Orbital Energies for 3,4-Dibromo-8-methoxyquinoline (Illustrative Data) Note: Values are based on DFT calculations for similar substituted quinolines and can vary with the computational method and solvent model used. acs.orgresearchgate.net

| Parameter | Energy (eV) | Significance |

| E(HOMO) | -6.15 eV | Electron-donating ability |

| E(LUMO) | -1.80 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.35 eV | Chemical reactivity, stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution, with different colors representing regions of varying electrostatic potential. cellmolbiol.org

Red/Yellow Regions: Indicate negative potential (electron-rich), marking likely sites for electrophilic attack. In 3,4-Dibromo-8-methoxyquinoline, these regions are expected around the nitrogen atom and the oxygen of the methoxy group due to the presence of lone pairs.

Blue Regions: Indicate positive potential (electron-poor), marking likely sites for nucleophilic attack. These areas would be found around the hydrogen atoms and potentially near the bromine-substituted carbon atoms.

The MEP analysis helps in understanding the intermolecular interactions and provides a rationale for the regioselectivity observed in chemical reactions. researchgate.neteurjchem.com

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds. acs.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov The accuracy of these predictions has been significantly improved by combining DFT calculations with machine learning algorithms. nih.govpaperswithcode.com For 3,4-Dibromo-8-methoxyquinoline, theoretical calculations can predict the chemical shifts for each unique proton and carbon, which can then be compared with experimental spectra for verification.

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These theoretical frequencies, often scaled to correct for anharmonicity and basis set limitations, can be compared with experimental FT-IR and FT-Raman spectra. most.gov.bd This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as C-Br stretching, C-O-C asymmetric stretching, and quinoline ring deformations. researchgate.netresearchgate.net

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. acs.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For 3,4-Dibromo-8-methoxyquinoline, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions within the conjugated quinoline system. acs.orgmost.gov.bd

Table 3: Predicted Spectroscopic Data for 3,4-Dibromo-8-methoxyquinoline (Illustrative) Note: These are representative values based on theoretical calculations of analogous compounds.

| Spectroscopic Data | Parameter | Predicted Value | Corresponding Functional Group/Transition |

| ¹³C NMR | Chemical Shift (δ) | ~145 ppm | C8-O |

| Chemical Shift (δ) | ~115 ppm | C3-Br | |

| FT-IR | Vibrational Frequency (ν) | ~1050 cm⁻¹ | C-O-C Asymmetric Stretch |

| Vibrational Frequency (ν) | ~650 cm⁻¹ | C-Br Stretch | |

| UV-Vis | λmax | ~250 nm | π → π* transition |

| λmax | ~330 nm | n → π* transition |

Theoretical Studies on Aromaticity and Electron Density Distribution within the Quinoline Ring

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. openaccessjournals.com The quinoline ring system is aromatic, consisting of a fused benzene and pyridine ring. uou.ac.in Theoretical studies can quantify the aromaticity of each ring and analyze how substituents alter the electron density distribution.

Reaction Pathway Modeling and Transition State Calculations for Key Transformations

Computational chemistry allows for the modeling of entire reaction pathways, providing a deeper understanding of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a potential energy surface for a given transformation. acs.org

For 3,4-Dibromo-8-methoxyquinoline, a key transformation of interest is regioselective cross-coupling reactions, such as the Suzuki or Stille coupling. Theoretical modeling can be used to determine which bromine atom (at C3 or C4) is more reactive. Studies on the related 3,4-dibromoquinoline (B189540) have shown that the C4 position is generally more reactive in Suzuki couplings. vulcanchem.com This selectivity can be rationalized by calculating the bond dissociation energies of the C-Br bonds or by modeling the entire catalytic cycle to find the activation energies for oxidative addition at each position. The pathway with the lower activation energy barrier for the transition state is the favored one. vulcanchem.com Such theoretical predictions are invaluable for planning synthetic routes and optimizing reaction conditions to achieve the desired product.

Based on the available scientific literature, there is no specific research focusing on the computational and theoretical chemistry of 3,4-Dibromo-8-methoxyquinoline , particularly concerning the analysis of solvent effects on its molecular properties and reactivity using continuum solvation models.

Computational studies, including the use of continuum solvation models like the Polarizable Continuum Model (PCM) and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), have been conducted on various other quinoline derivatives. acs.orgresearchgate.neteurjchem.com These studies investigate how different solvents influence properties such as molecular stability, reactivity, and spectroscopic behavior. acs.orgresearchgate.netunesp.br

For instance, research on halogenated quinoline derivatives has shown that a solvent environment can enhance molecular stability and modify reactivity. acs.org Studies on other molecules like 8-hydroxy-2-quinolinecarboxylic acid and 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have utilized Density Functional Theory (DFT) in conjunction with continuum models to characterize solvent effects in various media like benzene, ethanol, DMSO, and water. researchgate.neteurjchem.com These investigations typically analyze changes in structural, electronic, and vibrational properties as a function of the solvent's polarity and dielectric constant. researchgate.netunesp.br The general principle is that the solvent can alter the relative stabilization of the ground state, excited states, and transition states, thereby affecting the molecule's properties and chemical behavior. rsc.org

However, detailed research findings, including specific data tables for properties like dipole moments, solvation energies, or reactivity descriptors in different solvents for the exact compound 3,4-Dibromo-8-methoxyquinoline , are not present in the reviewed literature. Therefore, a detailed analysis under the requested outline for this specific compound cannot be provided.

Synthetic Utility and Derivatization Strategies of 3,4 Dibromo 8 Methoxyquinoline

Cross-Coupling Reactions at Brominated Positions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Amination)

The bromine atoms at the C-3 and C-4 positions of the quinoline (B57606) core serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for elaborating the quinoline scaffold. nih.govsci-hub.selibretexts.org The reactivity of dihaloquinolines in these transformations is often dictated by the electronic nature and position of the halogen atoms, allowing for controlled, stepwise functionalization. researchgate.net For instance, in many dihaloquinoline systems, the C-4 position is favored for initial coupling reactions. nih.gov

Regioselective Functionalization at C-3 and C-4 Positions

A key aspect of the synthetic utility of 3,4-dibromo-8-methoxyquinoline lies in the ability to selectively functionalize one bromine atom in the presence of the other. Studies on the closely related analog, 3,4-dibromoquinoline (B189540), have demonstrated clear regioselectivity that can be controlled by the choice of reaction conditions and reagents.

In palladium-catalyzed Suzuki couplings, there is a pronounced preference for reaction at the C-4 position. nih.govvulcanchem.com This selectivity is attributed to the lower C-Br bond dissociation energy at C-4 compared to C-3 and the greater electron deficiency at the C-4 position, which facilitates the initial oxidative addition step in the catalytic cycle. nih.govvulcanchem.com This intrinsic reactivity allows for the selective introduction of an aryl or vinyl group at C-4, leaving the C-3 bromine available for subsequent transformations. nih.gov

Table 1: Regioselective Functionalization of the 3,4-Dibromoquinoline Scaffold

| Position | Reaction Type | Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| C-4 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Selective mono-arylation at C-4 | nih.govvulcanchem.com |

| C-4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Preferential alkynylation at C-4 | sci-hub.sescielo.br |

| C-3 | Br/Mg Exchange | Mes₂Mg·2LiBr·TMEDA, then electrophile (E+) | Selective functionalization at C-3 | beilstein-journals.org |

Multicomponent Reactions Incorporating the 3,4-Dibromo-8-methoxyquinoline Scaffold

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly efficient for building molecular complexity. rsc.org While specific MCRs starting directly with 3,4-dibromo-8-methoxyquinoline are not extensively documented, its potential as a substrate in such reactions is significant. For instance, four-component reactions have been developed for the synthesis of functionalized 3-haloquinolines using an amine, aldehyde, alkyne, and a halide salt. nih.govresearchgate.netfrontiersin.org

The 3,4-dibromo-8-methoxyquinoline scaffold is well-suited for sequential, MCR-like strategies. Following a regioselective cross-coupling at the C-4 position, the remaining C-3 bromine can be used as a reactive site for a subsequent coupling or cyclization step, effectively incorporating the quinoline core into a larger, more complex structure in a convergent fashion.

Nucleophilic Substitution Reactions with Various Reagents

The bromine atoms on the quinoline ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Generally, the C-4 position of the quinoline ring is more activated towards nucleophilic attack than the C-3 position. This reactivity can be further enhanced by the presence of electron-withdrawing groups or by activation of the ring, for example, through N-oxidation. In some cases, the presence of a nitro group on the quinoline ring has been shown to activate adjacent bromo groups for nucleophilic substitution by amines like piperazine (B1678402) or morpholine. nih.gov

For 3,4-dibromo-8-methoxyquinoline, reactions with nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiols could lead to the corresponding substituted products. Copper-catalyzed conditions are often employed to facilitate these substitutions, particularly for less activated systems. iucr.org The differential reactivity between C-4 and C-3 could potentially allow for selective monosubstitution under carefully controlled conditions.

Cyclization Reactions to Form Fused Heterocyclic Systems

The 3,4-dibromo-8-methoxyquinoline scaffold is an excellent precursor for the synthesis of fused polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry. uit.no The bromine at the C-3 position is particularly well-positioned to participate in intramolecular cyclization reactions to form new rings.

A common strategy involves an initial intermolecular reaction at one of the bromine positions, followed by an intramolecular cyclization. For example, a 3-bromoquinoline (B21735) derivative can undergo a Buchwald-Hartwig amination with an ortho-haloaniline, followed by a second, intramolecular palladium-catalyzed amination to construct a fused indolo[3,2-c]quinoline ring system. uit.noconicet.gov.ar Similarly, a Suzuki coupling to introduce a suitable ortho-substituted aryl group can be followed by a cyclization step, such as an azidation-photochemical reaction, to yield the fused tetracyclic core. uit.no These strategies highlight how the C-3 and C-4 bromine atoms can be used sequentially to build complex, fused architectures like pyrazolinoquinolizines or oxazinopyrazolines. beilstein-journals.org

Exploitation as a Precursor for Polyfunctionalized Quinoline Derivatives

The distinct and controllable reactivity of the two bromine atoms makes 3,4-dibromo-8-methoxyquinoline a versatile platform for creating diverse polyfunctionalized quinoline derivatives. gelisim.edu.tr The ability to perform regioselective cross-coupling or substitution reactions at either the C-3 or C-4 position allows for the stepwise and planned introduction of various substituents. nih.govacs.org

For example, an initial Suzuki coupling at C-4 can be followed by a Sonogashira reaction at C-3. nih.gov Alternatively, a Br/Mg exchange at C-3 followed by trapping with an electrophile can precede a Buchwald-Hartwig amination at C-4. This orthogonal reactivity enables the synthesis of quinolines with multiple, distinct functional groups, which would be challenging to prepare using other methods. gelisim.edu.tr This strategic functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials. nih.gov The compound therefore serves as a key building block for accessing novel chemical space around the quinoline core.

Coordination Chemistry of 8 Methoxyquinoline Derivatives As Ligands

Principles of Metal-Ligand Coordination with Quinoline (B57606) Scaffolds

The quinoline scaffold is a foundational structure in coordination chemistry, primarily due to its ability to act as a ligand for a wide variety of metal ions. scispace.com The fundamental coordination behavior stems from the presence of a nitrogen atom within the pyridine (B92270) ring, which possesses a lone pair of electrons available for donation to a metal center, forming a coordinate bond. scispace.comresearchgate.net

For 8-substituted quinolines, the nature of the substituent at the 8-position dramatically influences the coordination mode. When the substituent is a hydroxyl group (-OH), as in 8-hydroxyquinoline (B1678124) (oxine), the molecule typically acts as a potent bidentate chelating agent. scispace.comresearchgate.net Upon deprotonation of the phenolic proton, the resulting anionic oxygen atom, in conjunction with the quinoline nitrogen, forms a stable five-membered chelate ring with a metal ion. scispace.comresearchgate.net This N,O-bidentate coordination is a recurring motif in the chemistry of 8-hydroxyquinoline derivatives and their metal complexes. researchgate.netmdpi.com The stability of these complexes is enhanced by the chelate effect, making 8-hydroxyquinoline and its derivatives excellent ligands for the formation of stable hexa- or tetra-coordinated complexes with numerous transition metals. researchgate.net

In the case of 8-methoxyquinoline (B1362559) derivatives, such as the subject compound 3,4-Dibromo-8-methoxyquinoline, the coordinating ability is altered. The methoxy (B1213986) group (-OCH₃) does not have an acidic proton to lose. However, the oxygen atom still possesses lone pairs of electrons and can participate in coordination, acting as a neutral donor. acgpubs.org Consequently, 8-methoxyquinoline can also function as an N,O-bidentate ligand, though it is generally considered a weaker ligand compared to its deprotonated 8-hydroxyquinoline counterpart. The resulting metal-oxygen bond is typically weaker, leading to less stable complexes. The electronic effects of substituents on the quinoline ring, such as the electron-withdrawing bromine atoms in 3,4-Dibromo-8-methoxyquinoline, would further modulate the basicity of the nitrogen and oxygen donor atoms, thereby influencing the stability and properties of the resulting metal complexes.

Synthesis and Isolation of Metal Complexes involving Brominated Methoxyquinoline Ligands

The synthesis of metal complexes with quinoline-based ligands is a well-established area of inorganic chemistry. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comresearchgate.net While specific literature on the synthesis of metal complexes using 3,4-Dibromo-8-methoxyquinoline as a ligand is not available, the methods employed for analogous brominated quinoline derivatives provide a clear blueprint for potential synthetic routes.

For complexes of brominated 8-hydroxyquinolines, the general procedure involves mixing the ligand and a metal salt, often in a 2:1 ligand-to-metal molar ratio, in a solvent like ethanol, DMF, or DMSO. mdpi.comresearchgate.netcdnsciencepub.com The reaction often proceeds at room temperature or with gentle heating. researchgate.net For instance, copper(II) complexes with various halogenated 8-hydroxyquinolines have been prepared by reacting the ligand with a copper(II) chloride solution in ethanol. mdpi.com Similarly, oxo-rhenium(V) complexes were prepared by reacting ReOCl₃(PPh₃)₂ with derivatives like 5,7-dibromo-8-hydroxyquinoline. cdnsciencepub.com The isolation of the resulting solid complex is typically achieved by filtration, followed by washing with the solvent and drying. acgpubs.orgresearchgate.net

The synthesis of the potential ligand itself, 3,4-Dibromo-8-methoxyquinoline, would likely follow established bromination protocols for quinoline systems. The direct bromination of 8-methoxyquinoline with molecular bromine has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the primary product. acgpubs.orgresearchgate.net More complex, multi-step syntheses have been developed for polybrominated derivatives such as 3,5,6-tribromo-8-methoxyquinoline and 3,5,6,7-tetrabromo-8-methoxyquinoline. gelisim.edu.trnih.gov For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can yield 3,6-dibromo-8-methoxyquinoline (B13331666). gelisim.edu.tr These polybrominated methoxyquinolines are valuable precursors, although their subsequent use in complexation reactions is not extensively documented.

A general synthetic approach for a hypothetical complex of 3,4-Dibromo-8-methoxyquinoline could involve the reaction shown in the scheme below.

Hypothetical Synthesis Scheme:

Where M = a divalent metal ion (e.g., Cu(II), Ni(II), Co(II)).

Structural Analysis of Coordination Compounds (e.g., Coordination Geometry, Bond Lengths, Angles)

The structural elucidation of coordination compounds is crucial for understanding their properties. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, including coordination geometry, bond lengths, and angles. While no crystal structures exist for complexes of 3,4-Dibromo-8-methoxyquinoline, the extensive structural data for complexes of related brominated 8-hydroxyquinolines provide valuable insights.

Metal complexes of 8-hydroxyquinoline derivatives frequently adopt common coordination geometries such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. mdpi.com For example, many copper(II) complexes with halogenated 8-hydroxyquinolines exhibit a square planar geometry, with the two bidentate ligands arranged in a trans configuration around the central copper atom. researchgate.netmdpi.com Nickel(II) can form multinuclear complexes with intricate bridging patterns involving the quinoline ligands and other ions like chloride. iucr.org

In a typical octahedral complex of a substituted 8-hydroxyquinoline, such as [Ga(Br₂-HQ)₃], the gallium(III) ion is coordinated to three bidentate 5,7-dibromo-8-hydroxyquinolinate ligands. rsc.org In such structures, the metal-nitrogen and metal-oxygen bond lengths are key parameters. For instance, in oxo-rhenium(V) complexes with 5,7-dibromo-8-hydroxyquinoline, the Re=O bond is characteristically short, and the quinoline oxygen coordinates in the position trans to this bond. cdnsciencepub.com

The tables below summarize representative structural data for metal complexes with analogous brominated quinoline ligands.

| Complex | Metal-Oxygen (Å) | Metal-Nitrogen (Å) | Reference |

|---|---|---|---|

| [Cu(BrQ)₂] (HBrQ = 7-bromo-8-hydroxyquinoline) | 1.932(3) | 2.007(3) | mdpi.com |

| [Cu(ClBrQ)₂] (HClBrQ = 5-chloro-7-bromo-8-hydroxyquinoline) | 1.921(3) - 1.928(3) | 2.008(4) - 2.011(4) | mdpi.com |

| [ReOCl₂(dBrQ)(PPh₃)] (HdBrQ = 5,7-dibromo-8-hydroxyquinoline) | 2.009(3) (Re-O) | 2.203(4) (Re-N) | cdnsciencepub.com |

| Complex | O-M-N Angle (°) (Chelate Ring) | Coordination Geometry | Reference |

|---|---|---|---|

| [Cu(BrQ)₂] | 83.9(1) | Distorted Square Planar | mdpi.com |

| [Cu(ClBrQ)₂] | 83.4(1) - 83.8(1) | Distorted Square Planar | mdpi.com |

| [ReOCl₂(dBrQ)(PPh₃)] | 79.4(1) | Distorted Octahedral | cdnsciencepub.com |

Spectroscopic Characterization of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for characterizing metal complexes and elucidating the nature of the metal-ligand bond, especially when single crystals for X-ray diffraction are unavailable. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which donor atoms of a ligand are involved in coordination. For complexes of 8-hydroxyquinoline derivatives, the disappearance of the broad ν(O-H) band (typically around 3400-3700 cm⁻¹) from the free ligand's spectrum upon complexation is strong evidence of deprotonation and coordination of the oxygen atom. mdpi.com Furthermore, shifts in the stretching frequencies of the C=N and C-O bonds provide direct evidence of coordination. The ν(C=N) band often shifts to a different frequency upon coordination of the quinoline nitrogen to the metal center. ijacskros.com Similarly, the ν(C-O) band is also sensitive to the formation of the metal-oxygen bond. ijacskros.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of quinoline complexes provide information about the electronic transitions within the molecule. The spectra are typically dominated by intense bands in the UV region corresponding to π→π* transitions within the quinoline ring system. rsc.org Upon complexation, these bands may shift (either bathochromically or hypsochromically) and/or change in intensity. More importantly, the formation of metal-ligand bonds can give rise to new absorption bands, known as charge-transfer (CT) bands, which are often observed in the visible region. rsc.org For transition metal complexes with d-electrons, weaker d-d transition bands may also be observed in the visible or near-infrared region. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for structural characterization in solution. ¹H and ¹³C NMR spectra can confirm the structure of the ligand framework within the complex. Coordination to a metal center typically causes significant shifts in the resonances of the protons and carbons near the donor atoms. For example, in Ga(III) complexes of 5,7-dibromo-8-hydroxyquinoline, the signals for the quinoline protons are shifted downfield upon coordination compared to the free ligand. rsc.org

Theoretical Investigations of Metal-Ligand Bonding and Stability in Solution and Solid State

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data and providing deeper insights into the electronic structure, bonding, and stability of coordination compounds. researchgate.net These theoretical investigations can predict optimized geometries, vibrational frequencies, and electronic properties for complexes that may be difficult to synthesize or crystallize. researchgate.neteurjchem.com

Geometric and Electronic Structure: DFT calculations can accurately predict the geometric parameters of metal complexes, including bond lengths and angles, which are often in good agreement with experimental X-ray data. researchgate.net Theoretical studies on 8-hydroxyquinoline derivatives have explored their molecular geometry and electronic properties. acs.org Frontier molecular orbital analysis (HOMO-LUMO) is commonly used to understand the electronic transitions and chemical reactivity of the complexes. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter that relates to the electronic stability and reactivity of the molecule. researchgate.net

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the metal-ligand bonds, quantifying the charge transfer and donor-acceptor interactions between the ligand and the metal ion. For quinoline-based complexes, these studies can confirm the dative covalent character of the N→M and O→M bonds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dibromo-8-methoxyquinoline, and how can reaction conditions be optimized?

- Methodology : Bromination of 8-methoxyquinoline precursors using brominating agents (e.g., Br₂ or NBS) in solvents like chloroform or methanol is a common approach. For example, iodine-mediated bromination in methanol has been used for analogous dibromo-methoxyquinolines, achieving yields up to 65% . Optimize temperature (e.g., 0–25°C) and stoichiometry to minimize side reactions. Purification via recrystallization from chloroform or column chromatography is recommended .

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish 3,4-Dibromo-8-methoxyquinoline from its mono-bromo derivatives?

- Methodology :

- ¹H NMR : The absence of proton signals at positions 3 and 4 (due to bromine substitution) and the methoxy group’s singlet (~δ 3.9–4.1 ppm) are diagnostic.

- ¹³C NMR : Look for deshielded carbons at C3/C4 (δ 120–130 ppm) due to bromine’s electronegativity.

- FT-IR : Absence of C–H stretching (aromatic) at positions 3/4 and C–Br vibrations (~550–600 cm⁻¹) confirm substitution .

Q. What are the primary applications of 3,4-Dibromo-8-methoxyquinoline in medicinal chemistry?

- Methodology : As a halogenated quinoline, it serves as a precursor for radiopharmaceuticals (e.g., PET/SPECT tracers targeting amyloid plaques in Alzheimer’s disease) . Functionalize via Suzuki coupling or nucleophilic substitution to introduce radiohalogens (¹⁸F, ¹²³I) at the bromine sites .

Advanced Research Questions

Q. How does single-crystal X-ray crystallography resolve molecular planarity and intermolecular interactions in 3,4-Dibromo-8-methoxyquinoline?

- Methodology : X-ray diffraction at 150 K reveals coplanarity (r.m.s. deviation <0.03 Å for non-H atoms) and weak C–H⋯π(arene) interactions forming 1D chains. Use SHELX software for refinement, with riding models for H atoms (Uiso = 1.2–1.5 Ueq) . Compare with 4-Bromo-8-methoxyquinoline, which lacks π⋯π stacking but shares similar planar geometry .

Q. What electronic effects arise from bromine substitution at positions 3 and 4, and how do they influence reactivity?

- Methodology : Density Functional Theory (DFT) calculations show bromine’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilic attack susceptibility. UV-Vis spectroscopy reveals redshifted absorption maxima (~320 nm) compared to non-brominated analogs. These effects guide regioselective functionalization (e.g., Pd-catalyzed cross-couplings at C5/C7) .

Q. How can contradictory data on brominated quinoline solubility be reconciled?

- Methodology : Solubility discrepancies (e.g., in chloroform vs. methanol) may arise from crystallinity differences. Use hot-stage microscopy to assess polymorphic forms. For example, 4-Bromo-8-methoxyquinoline crystallizes in monoclinic P2₁/c with Z = 4, influencing solubility . Pair Hansen solubility parameters with COSMO-RS simulations for predictive modeling .

Q. What strategies mitigate halogen exchange during radiofluorination of 3,4-Dibromo-8-methoxyquinoline?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.